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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal moments of Glucagon's discovery and the

foundational research that has shaped our understanding of this critical hormone. From its

initial identification as a hyperglycemic agent to the elucidation of its molecular signaling, this

document provides a comprehensive overview for professionals in the field.

The Dawn of Discovery: Kimball and Murlin's
Hyperglycemic Factor
In the early 1920s, while the scientific community was intensely focused on the hypoglycemic

effects of insulin, a serendipitous observation was made. In 1923, C.P. Kimball and John R.

Murlin, during their work on pancreatic extracts, noted a transient hyperglycemic effect prior to

the expected drop in blood glucose.[1][2][3] This led them to hypothesize the existence of a

second pancreatic hormone with a contrary function to insulin, which they aptly named

"glucagon," derived from "glucose agonist."[1][2]

Experimental Protocol: The First Glimpse of Glucagon's
Action
While the original 1923 publication by Kimball and Murlin lacks the detailed experimental

protocols common in modern scientific literature, the core of their methodology can be

reconstructed from historical accounts.
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Objective: To demonstrate the existence of a hyperglycemic substance in pancreatic extracts.

Animal Model: Depancreatized dogs were likely used to eliminate the confounding effects of

endogenous insulin.

Extraction Procedure:

Pancreatic tissue from dogs or other animals was obtained.

The tissue was likely homogenized in an acidic ethanol solution, a common method at the

time for extracting pancreatic hormones while precipitating larger proteins.

The resulting extract was then subjected to further purification steps, likely involving

isoelectric precipitation, to separate the insulin and the yet-unidentified hyperglycemic factor.

Administration and Measurement:

The pancreatic extract was administered intravenously to the depancreatized dogs.

Blood samples were taken at various time points before and after the injection.

Blood glucose levels were measured. The specific method for glucose measurement at the

time was likely the Folin-Wu method, a colorimetric technique that was standard in the early

20th century.

Expected Outcome: An initial, transient increase in blood glucose levels following the injection

of the pancreatic extract, preceding the hypoglycemic effect of insulin. This observation would

provide the first evidence for the existence of glucagon.

Purification, Crystallization, and Sequencing:
Unveiling the Molecule
The quarter-century following its discovery saw gradual progress in understanding glucagon. A

significant leap forward occurred in the 1950s when a team at Eli Lilly and Company, including

A. Staub, O.K. Behrens, and their colleagues, successfully purified and crystallized glucagon.

[4][5] This breakthrough was crucial as it provided a pure substance for further biochemical and
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physiological studies. Shortly after, W.W. Bromer and his team determined the complete amino

acid sequence of glucagon, revealing it to be a 29-amino acid polypeptide.[6][7][8]

Experimental Protocol: From Crude Extract to Pure
Crystal
The purification and crystallization of glucagon was a multi-step process that required

meticulous biochemical techniques.

Starting Material: A crude glucagon preparation, often a side-fraction from the commercial

production of insulin.

Purification Steps (based on Staub et al., 1955):

Initial Extraction and Precipitation: The crude material was dissolved in an acidic solution and

subjected to fractional precipitation with organic solvents like acetone to remove impurities.

Isoelectric Precipitation: The pH of the solution was carefully adjusted to the isoelectric point

of glucagon (around pH 7.5-8.5), causing the glucagon to precipitate while other proteins

remained in solution.

Dialysis: The precipitate was redissolved and dialyzed against distilled water to remove salts

and other small molecules.

Crystallization: The purified glucagon was dissolved in a dilute alkaline solution. By carefully

adjusting the pH towards its isoelectric point in the presence of a mild buffer, the glucagon

would slowly crystallize out of solution.

Yield and Purity: The process yielded a crystalline product of high purity, which was essential

for subsequent structural and functional analyses.

Experimental Protocol: Deciphering the Amino Acid
Sequence
The determination of glucagon's amino acid sequence by Bromer and his colleagues was a

landmark achievement in protein chemistry. While the specific, day-to-day experimental details

are not fully preserved, the general approach utilized the techniques of the time.
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Methodology: The primary method for protein sequencing in the 1950s was the Edman

degradation, developed by Pehr Edman. This method involves the sequential removal and

identification of amino acids from the N-terminus of a peptide.

Workflow:

Fragmentation: The 29-amino acid glucagon peptide was likely cleaved into smaller, more

manageable fragments using specific proteolytic enzymes like trypsin or chymotrypsin.

Separation: The resulting peptide fragments were separated using techniques such as paper

chromatography or ion-exchange chromatography.

Sequencing of Fragments: Each fragment was then subjected to Edman degradation to

determine its amino acid sequence.

Overlapping Peptides: By using different enzymes to generate different sets of overlapping

fragments, the researchers could piece together the sequence of the entire glucagon

molecule.

Quantifying the Hormone: The Advent of the
Radioimmunoassay
A major challenge in the early days of glucagon research was the inability to measure its low

concentrations in biological fluids. This obstacle was overcome in 1959 when Roger Unger and

his colleagues developed the first radioimmunoassay (RIA) for glucagon.[1][9][10][11][12][13]

[14] This highly sensitive and specific technique revolutionized the field, allowing researchers to

study the physiology and pathophysiology of glucagon in detail.

Experimental Protocol: The First Glucagon
Radioimmunoassay
Principle: The RIA is a competitive binding assay. It relies on the competition between a known

amount of radiolabeled glucagon and an unknown amount of unlabeled glucagon (from a

sample) for a limited number of binding sites on a specific anti-glucagon antibody.

Key Components:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://joe.bioscientifica.com/downloadpdf/journals/joe/258/2/JOE-22-0224.pdf
https://joe.bioscientifica.com/view/journals/joe/258/2/JOE-22-0224.xml
https://www.endocrine.org/-/media/endocrine/files/community/sawin/roger-unger-031309.pdf?sc_lang=en
https://karger.com//Article/Pdf/506555
https://pmc.ncbi.nlm.nih.gov/articles/PMC6862148/
https://pubmed.ncbi.nlm.nih.gov/4581038/
https://pubmed.ncbi.nlm.nih.gov/13779204/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antibody Production: Antibodies against glucagon were generated by immunizing rabbits

with purified glucagon.

Radiolabeling: Purified glucagon was radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as

the tracer.

Standard Curve: A series of standards containing known concentrations of unlabeled

glucagon were prepared to create a standard curve.

Assay Procedure:

A fixed amount of anti-glucagon antibody and radiolabeled glucagon were incubated with

either the standard solutions or the unknown samples.

During incubation, the unlabeled glucagon in the standards or samples competed with the

radiolabeled glucagon for binding to the antibody.

After reaching equilibrium, the antibody-bound glucagon was separated from the free

glucagon. This was often achieved by precipitating the antibody-antigen complexes with a

second antibody or a chemical precipitant.

The radioactivity of the bound fraction was measured using a gamma counter.

The concentration of glucagon in the unknown samples was determined by comparing the

radioactivity of their bound fraction to the standard curve.

Sensitivity and Specificity: Unger's first RIA had a detection limit of approximately 50 pg/mL.[12]

While groundbreaking for its time, later refinements of the technique and the development of

more specific antibodies have significantly improved both the sensitivity and specificity of

glucagon assays.[15][16]

Elucidating the Mechanism of Action: The Second
Messenger Hypothesis
In parallel with the biochemical characterization of glucagon, Earl W. Sutherland was

conducting seminal research on the mechanism of hormone action. His work led to the

discovery of cyclic adenosine monophosphate (cAMP) as a "second messenger" that mediates
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the intracellular effects of many hormones, including glucagon.[17][18][19] This discovery was

a fundamental breakthrough in endocrinology and cell biology.

Experimental Workflow: Unraveling the Glucagon
Signaling Pathway
Sutherland's experiments were elegant in their design and provided compelling evidence for

the second messenger concept.

Initial Observation: Sutherland and his colleagues observed that glucagon (and epinephrine)

stimulated the activity of glycogen phosphorylase, the enzyme responsible for breaking down

glycogen into glucose, in liver homogenates.

Key Experiments:

Cell-Free System: They demonstrated that the effect of glucagon on glycogen phosphorylase

could be replicated in a cell-free system, indicating that the entire signaling machinery was

present within the cell.

Heat-Stable Factor: They discovered that when they separated the particulate (membrane)

and soluble (cytosolic) fractions of the liver homogenate, glucagon could stimulate the

production of a heat-stable factor in the particulate fraction. This factor, when added to the

soluble fraction, activated glycogen phosphorylase.

Identification of Cyclic AMP: Through a series of biochemical purification and

characterization steps, they identified this heat-stable factor as cyclic AMP.

The Second Messenger Model: Based on these findings, Sutherland proposed the following

model for glucagon action:

Glucagon, the "first messenger," binds to a specific receptor on the surface of liver cells.

This binding activates an enzyme in the cell membrane called adenylyl cyclase.

Adenylyl cyclase converts ATP into cyclic AMP, the "second messenger."
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Cyclic AMP then diffuses into the cytoplasm and activates a cascade of intracellular

enzymes, ultimately leading to the activation of glycogen phosphorylase and the release of

glucose from the liver.

Quantitative Data from Historical Glucagon
Research

Research
Milestone

Key
Researchers

Year
Quantitative
Finding

Citation

Discovery of

Hyperglycemic

Factor

Kimball & Murlin 1923

Intravenous

injection of their

pancreatic

extract led to a

transient

hyperglycemia. A

typical response

showed a rise in

blood sugar of 20

to 50 mg/100 ml.

[20]

Purification and

Crystallization

Staub, Behrens,

et al.
1955

The elementary

composition of

twice-

recrystallized

glucagon was

reported as C

50.11%, H

6.42%, S 0.77%,

and N 17.45%.

[5]

First

Radioimmunoass

ay

Unger,

Eisentraut, et al.
1959

The developed

radioimmunoass

ay had a

detection limit of

50 pg/mL.

[12]
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Glucagon Discovery and Characterization Timeline

Discovery Biochemical Characterization Quantification Mechanism of Action

1923: Kimball & Murlin
Identify Hyperglycemic Factor

1955: Staub & Behrens
Purify and Crystallize Glucagon

1957: Bromer et al.
Determine Amino Acid Sequence

1959: Unger et al.
Develop Radioimmunoassay

1950s-60s: Sutherland
Elucidates Second Messenger (cAMP) Pathway

Click to download full resolution via product page

Caption: A timeline of key discoveries in glucagon research.

Experimental Workflow for Glucagon Purification and
Crystallization
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Caption: Workflow for glucagon purification and crystallization.

Glucagon Signaling Pathway (Sutherland's Second
Messenger Model)
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Caption: Glucagon's second messenger signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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